3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a dimethoxyphenyl group, and a purine dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core purine structure, followed by various substitutions to add the benzyl, dimethoxyphenyl, and methyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a key structural feature found in many biological molecules, including DNA and RNA. The benzyl and dimethoxyphenyl groups are aromatic and could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The purine ring might be involved in hydrogen bonding interactions, while the benzyl and dimethoxyphenyl groups could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility in various solvents .Scientific Research Applications
Synthesis and Structure-Activity Relationships
A series of novel arylpiperazinylalkyl purine diones and triones were synthesized, showing affinity for serotoninergic and dopaminergic receptors. These compounds, including various substitutions at the purine nucleus, exhibit a range of receptor activities, indicating their potential for further pharmacological exploration (Zagórska et al., 2015).
Receptor Affinity and Pharmacological Evaluation
Derivatives of imidazo[2,1-f]purine-2,4-dione showed potent ligand activity at 5-HT1A receptors, suggesting their potential for developing new drugs with anxiolytic and antidepressant activity (Zagórska et al., 2009).
Selective Adenosine Receptor Antagonists
Purine derivatives have been identified as potent and selective antagonists for the A3 adenosine receptor, highlighting their significance in designing drugs targeting this receptor (Baraldi et al., 2008).
Dual-Target Directed Ligands
Compounds based on the xanthine scaffold were designed as dual-target-directed ligands combining adenosine receptor antagonistic activity with blockade of monoamine oxidase B. These findings suggest their potential application in treating neurodegenerative diseases (Załuski et al., 2019).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde derivatives, indicating their use as fluorescence sensors (Shi et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The presence of the imidazo[2,1-f]purine moiety might suggest potential interactions with purinergic receptors or enzymes involved in purine metabolism .
Biochemical pathways
Given the presence of the imidazo[2,1-f]purine moiety, it might be involved in pathways related to purine metabolism or signaling .
Properties
IUPAC Name |
2-benzyl-6-(2,4-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-15-13-27-20-21(25-23(27)29(15)18-11-10-17(32-3)12-19(18)33-4)26(2)24(31)28(22(20)30)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVAODGGWNNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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